An In-depth Technical Guide to the Chemical Properties of N,N'-di-n-Butyl-1,6-hexanediamine
An In-depth Technical Guide to the Chemical Properties of N,N'-di-n-Butyl-1,6-hexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-di-n-Butyl-1,6-hexanediamine, a symmetrically substituted diamine, is a versatile chemical intermediate with a growing presence in various scientific and industrial sectors. Its unique molecular structure, featuring a flexible hexamethylene backbone flanked by two secondary amine groups with n-butyl substituents, imparts a distinct set of chemical and physical properties. These characteristics make it a valuable building block in polymer chemistry and a compound of interest in the design of novel bioactive molecules. This guide will delve into the core chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N,N'-di-n-Butyl-1,6-hexanediamine is fundamental to its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4835-11-4 | [1] |
| Molecular Formula | C₁₄H₃₂N₂ | [1] |
| Molar Mass | 228.424 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 131-133 °C at 4 hPa | [1][] |
| Density | 0.821 g/mL | [1][] |
| Refractive Index (n_D) | 1.451 | [1] |
Synthesis and Characterization
The most logical and widely applicable synthetic route to N,N'-di-n-Butyl-1,6-hexanediamine is through the reductive amination of 1,6-hexanediamine with butanal.[6][7] This one-pot reaction involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.
Caption: Reductive amination pathway for the synthesis of N,N'-di-n-Butyl-1,6-hexanediamine.
Experimental Protocol: Reductive Amination
The following is a generalized, yet robust, protocol for the synthesis of N,N'-di-n-Butyl-1,6-hexanediamine based on established reductive amination methodologies.[8][9]
Materials:
-
1,6-Hexanediamine
-
Butanal (2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (1 equivalent) in dichloromethane.
-
Aldehyde Addition: Add butanal (2.2 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure N,N'-di-n-Butyl-1,6-hexanediamine.
Spectroscopic Characterization
The identity and purity of the synthesized N,N'-di-n-Butyl-1,6-hexanediamine can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts are as follows:
-
~2.6 ppm (t): Protons on the carbons adjacent to the nitrogen atoms (-CH₂-N).
-
~1.5 ppm (m): Protons on the carbons beta to the nitrogen atoms (-CH₂-CH₂-N).
-
~1.3 ppm (m): Protons on the internal methylene groups of the hexamethylene chain and the ethyl groups of the butyl chains.
-
~0.9 ppm (t): Protons of the terminal methyl groups of the butyl chains.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands:
-
~3300-3500 cm⁻¹ (weak): N-H stretching vibration of the secondary amine.
-
~2800-3000 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.
-
~1465 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 228, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing losses of alkyl fragments.
Reactivity and Applications
The chemical reactivity of N,N'-di-n-Butyl-1,6-hexanediamine is primarily dictated by the two secondary amine groups. These amines are nucleophilic and basic, allowing the molecule to participate in a variety of chemical transformations.
Polymer Chemistry
A significant application of N,N'-di-n-Butyl-1,6-hexanediamine is in polymer synthesis.[1] The difunctional nature of the molecule allows it to act as a monomer or a cross-linking agent. For instance, it can react with diisocyanates to form polyureas or with dicarboxylic acids (or their derivatives) to form polyamides. The incorporation of the flexible hexamethylene and butyl chains can impart desirable properties to the resulting polymers, such as increased flexibility, lower glass transition temperatures, and improved solubility in organic solvents.
Caption: Polymerization of N,N'-di-n-Butyl-1,6-hexanediamine with a diisocyanate to form a polyurea.
Medicinal Chemistry and Drug Development
Long-chain diamines are valuable building blocks in medicinal chemistry.[10][11][12] The two amine functionalities provide points for the attachment of various pharmacophores, allowing for the creation of bivalent ligands or molecules with extended structures capable of spanning large binding pockets in biological targets. While specific examples of N,N'-di-n-Butyl-1,6-hexanediamine in drug development are not widely reported, its structural motifs are relevant. The hydrophobic hexamethylene spacer can be used to control the distance between two active moieties, influencing their interaction with receptors or enzymes. Furthermore, the secondary amine groups can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
N,N'-di-n-Butyl-1,6-hexanediamine is classified as a hazardous substance and should be handled with appropriate precautions.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H330 (Fatal if inhaled).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A NIOSH-approved respirator is necessary when handling this compound, especially in poorly ventilated areas.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
In case of exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N'-di-n-Butyl-1,6-hexanediamine is a chemical compound with a well-defined set of physicochemical properties and predictable reactivity. Its synthesis via reductive amination is a straightforward and scalable process. The presence of two secondary amine groups on a flexible aliphatic backbone makes it a valuable component in the synthesis of polymers with tailored properties and a promising scaffold for the design of new therapeutic agents. As research in materials science and drug discovery continues to advance, the utility of such versatile building blocks is expected to grow, opening new avenues for innovation.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 16, 2026, from [Link]
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MySkinRecipes. (n.d.). N,N'-Di-n-butyl-1,6-hexanediamine. Retrieved January 16, 2026, from [Link]
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- MDPI. (2016). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.
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U.S. Environmental Protection Agency. (n.d.). 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine. Retrieved January 16, 2026, from [Link]
- OUCI. (2016). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.
- ResearchGate. (2025). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4)
- PubMed Central. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology.
- PubMed Central. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules.
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